molecular formula C10H16F3NO2 B13216669 Tert-butyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Tert-butyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13216669
M. Wt: 239.23 g/mol
InChI Key: YZKSISRSKGYHPE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is a pyrrolidine-derived compound featuring a trifluoromethyl (-CF₃) group at the 4-position and a tert-butyl ester at the 3-position. Its synthesis typically involves coupling reactions, such as EDCI/HOBt-mediated amidation or alkylation, as exemplified in the preparation of related pyrrolidine carboxylates (e.g., tert-butyl (S)-1-(4-(dimethylamino)-4-methylpent-2-ynoyl)pyrrolidine-3-carboxylate) . The tert-butyl group acts as a steric protector, enhancing stability during synthetic steps, while the trifluoromethyl moiety contributes to metabolic resistance and lipophilicity, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

tert-butyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)6-4-14-5-7(6)10(11,12)13/h6-7,14H,4-5H2,1-3H3

InChI Key

YZKSISRSKGYHPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine core can be synthesized via cyclization reactions starting from amino acid derivatives or epoxide ring-opening followed by cyclization. For example, epoxide precursors such as 3-propyloxiran-2-yl derivatives are used in superbase-induced reactions to generate pyrrolidine rings with controlled stereochemistry. This method involves:

  • Treatment of tert-butyl carbamate derivatives with strong bases (e.g., tert-butoxide, butyllithium) in tetrahydrofuran at low temperature (-78 °C).
  • Addition of epoxide substrates to induce ring-opening and subsequent cyclization to the pyrrolidine ring.
  • Purification by column chromatography or preparative HPLC to isolate the desired pyrrolidine derivative.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced either by:

  • Using trifluoromethyl-substituted benzyl carbamate precursors in the initial stages of synthesis, which upon cyclization yield the trifluoromethylated pyrrolidine ring.
  • Direct trifluoromethylation of pyrrolidine intermediates using electrophilic trifluoromethylation reagents, although these methods are less commonly reported for this specific compound.

Protection of the Carboxyl Group as tert-Butyl Ester

The carboxylic acid functionality at the 3-position is protected as a tert-butyl ester to enhance stability and facilitate further synthetic transformations. This is typically achieved by:

  • Esterification of the carboxylic acid with isobutylene in the presence of acid catalysts.
  • Alternatively, using tert-butyl chloroformate or tert-butyl alcohol under acidic or catalytic conditions to form the tert-butyl ester.

Representative Synthetic Procedure (Literature-Based)

A typical preparation route might proceed as follows:

Step Reaction Type Key Reagents/Conditions Yield (%) Notes/References
1 Pyrrolidine ring formation Treatment of tert-butyl carbamate with base and epoxide at -78 °C in THF 70-80 Superbase-induced cyclization
2 Introduction of trifluoromethyl group Use of trifluoromethyl-substituted benzyl carbamate as starting material 75-85 Pre-installed CF3 on benzyl carbamate
3 tert-Butyl ester formation Esterification with tert-butyl chloroformate or isobutylene and acid catalyst 85-92 Standard esterification

Stereochemical Considerations and Purity

  • The stereochemistry at the pyrrolidine ring carbons (3- and 4-positions) is critical for biological activity and synthetic utility.
  • Enantiomeric excess is maintained by using chiral starting materials or chiral catalysts during ring formation.
  • Purification techniques such as fractional crystallization and preparative HPLC are employed to isolate enantiomerically pure compounds.

Summary and Research Outlook

The preparation of this compound relies on advanced synthetic organic chemistry techniques involving:

  • Controlled cyclization reactions under superbase conditions.
  • Use of trifluoromethyl-substituted precursors for regioselective substitution.
  • Protection of carboxyl groups as tert-butyl esters to facilitate handling and further modifications.

These methods are supported by robust purification and characterization protocols to ensure high purity and stereochemical fidelity. Ongoing research explores catalytic asymmetric synthesis and alternative trifluoromethylation strategies to improve yields and selectivity.

This detailed synthesis overview is compiled from authoritative patent literature and peer-reviewed publications, ensuring comprehensive coverage and reliability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Chemistry: Tert-butyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is used as a building block in the synthesis of various bioactive molecules. Its unique structural features make it valuable in medicinal chemistry for the development of new drugs .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The position of the trifluoromethyl group and ester functionality significantly influences physicochemical properties and reactivity. For example:

  • Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1212115-75-7) has the trifluoromethyl group at the 3-position instead of the 4-position. This positional isomer may exhibit altered dipole moments and crystallization behavior due to steric and electronic differences .

Ester Variants: tert-Butyl vs. Methyl

  • (3R,4R)-Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2140264-93-1) substitutes the tert-butyl ester with a methyl group. The hydrochloride salt form enhances crystallinity and handling .

Functional Group Modifications

  • Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate (CAS 1643979-48-9) replaces the trifluoromethyl group with a p-tolyl substituent. The aromatic ring introduces π-π stacking capabilities, beneficial in kinase inhibitor design, but reduces electronegativity compared to -CF₃ .
  • Tert-butyl 3-azidopyrrolidine-1-carboxylate (from ) incorporates an azido group, enabling click chemistry applications. However, the azide’s inherent instability contrasts with the inertness of the trifluoromethyl group .

Ring Size Variations: Pyrrolidine vs. Piperidine

  • Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate () features a partially unsaturated piperidine ring. The conjugated dihydropyridine system may enhance electron delocalization, affecting redox properties and reactivity in catalytic applications .

Data Tables

Table 2: Functional Implications of Substituents

Functional Group Role in Compound Impact on Properties Example Compound
Trifluoromethyl (-CF₃) Enhances metabolic stability Increases lipophilicity, electronegativity Tert-butyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate
tert-Butyl ester Protects carboxylate during synthesis Improves crystallinity, reduces polarity Tert-butyl 3-azidopyrrolidine-1-carboxylate
Azido (-N₃) Enables bioorthogonal chemistry Introduces reactivity for conjugation Potassium 1-(1-Boc-pyrrolidin-3-yl)-1H-1,2,3-triazole-4-yl trifluoroborate

Biological Activity

Tert-butyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H16F3N1O2
  • Molecular Weight: Approximately 239.23 g/mol
  • Structural Features: The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, which may lead to improved pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .

Biological Activity Overview

The compound exhibits notable biological activities in several areas:

  • Enzyme Inhibition:
    • It has been reported to inhibit specific enzymes, contributing to its potential therapeutic effects.
    • Interaction studies suggest that it may modulate the activity of certain biochemical pathways, making it a candidate for drug development targeting metabolic disorders .
  • Pharmaceutical Applications:
    • This compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders .
    • Its unique properties make it valuable in designing novel therapeutic agents .
  • Biochemical Research:
    • The compound is utilized in studies related to enzyme inhibition and receptor binding, aiding researchers in understanding complex biological mechanisms .
    • Its role in biochemical assays helps elucidate the pathways involved in various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Interaction:
    A study investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways. Results indicated a significant inhibition rate, suggesting its potential as a therapeutic agent for metabolic disorders .
  • Pharmacological Screening:
    In a pharmacological screening assay, this compound demonstrated promising results against various cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionSignificant inhibition of target enzymes involved in metabolic pathways
Pharmaceutical DevelopmentIntermediate in drug synthesis for neurological disorders
Biochemical ResearchUsed in studies related to enzyme inhibition and receptor binding
Anticancer ActivityPromising results against cancer cell lines

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